2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
CAS No.: 187793-06-2
Cat. No.: VC21265451
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187793-06-2 |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile |
| Standard InChI | InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3 |
| Standard InChI Key | INONLRKTDXRGKI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C |
Introduction
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a furan ring substituted with amino, bis(4-methylphenyl), and carbonitrile groups. Its molecular formula is C19H16N2, and it has a molecular weight of 288.34 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.
Synthesis of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
The synthesis of this compound typically involves the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method includes using ethanol as a solvent and ammonium acetate as a catalyst, with the reaction carried out under reflux conditions to ensure complete conversion and high yield.
Biological Activities and Applications
This compound exhibits several biological activities, including:
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Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects: It has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
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Antimicrobial Activity: It has been evaluated for activity against various pathogens, showing effectiveness against antibiotic-resistant strains.
Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation |
| Anti-inflammatory | Reduces inflammation markers |
| Antimicrobial | Effective against antibiotic-resistant strains |
Research Findings and Future Directions
Research indicates that 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has potential therapeutic applications in treating diseases such as cancer or inflammatory disorders. The exact molecular targets and pathways are still under investigation but suggest promising avenues for further pharmacological studies. Additionally, its unique structure makes it a valuable building block in materials science for the synthesis of advanced materials like polymers and organic semiconductors.
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